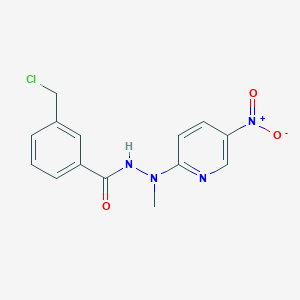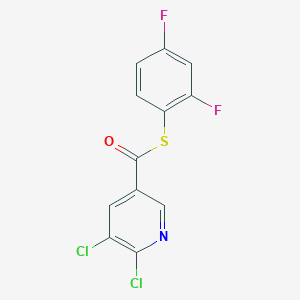![molecular formula C13H7ClF6O2 B3042956 3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate CAS No. 680579-65-1](/img/structure/B3042956.png)
3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate
Overview
Description
Scientific Research Applications
Glycosylation Reactions
Activation of Thioglycoside Donors:3,5-Di(trifluoromethyl)phenyl (cyano)iodonium triflate: serves as an accessible, stable, and potent thiophile. At room temperature, it efficiently activates batches of p-tolyl thioglycoside donors. This activation protocol enables glycosylation reactions, yielding desired glycosides. Notably, it exhibits compatibility with classic strategies for constructing biologically relevant glycosidic linkages, including α-idosides, α-galactoamines, β-mannosides, and β-rhamnosides .
Polyfluorinated Acid Derivatives
Properties and Reactivity: Investigations into the properties and reactivity of the dimer and derivatives of 3,3,3-trifluoro-2-(trifluoromethyl)propionyl acids have shed light on their unique characteristics. These polyfluorinated acid derivatives offer potential applications in materials science, catalysis, and organic synthesis .
Trifluoromethylphenyl Grignard Reagents
Detonation Risk Assessment: Studies using Reaction System Screening Tool (RSST) and Differential Thermal Analysis (DTA) indicate that trifluoromethylphenyl Grignard reagents can detonate upon loss of solvent contact or moderate heating. Understanding their reactivity is crucial for safe handling and process optimization .
Mechanism of Action
Target of Action
A structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, has been reported to activate p-tolyl thioglycoside donors . This suggests that the compound might interact with similar targets.
Mode of Action
It is known that the structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, acts as a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This activation leads to the efficient glycosylation of various alcoholic acceptors .
Biochemical Pathways
The related compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, is known to facilitate the stereoselective construction of biologically relevant glycosidic linkages . This suggests that the compound might have a similar effect on biochemical pathways involving glycosylation.
Result of Action
The structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, is known to efficiently glycosylate various alcoholic acceptors . This suggests that the compound might have a similar effect.
Action Environment
It is known that the structurally similar compound, 3,5-di(trifluoromethyl)phenyl(cyano)iodonium triflate, can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that temperature might be an important environmental factor influencing the compound’s action.
properties
IUPAC Name |
3-[3,5-bis(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF6O2/c14-7-11(21)22-3-1-2-8-4-9(12(15,16)17)6-10(5-8)13(18,19)20/h4-6H,3,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBIRZVJBVTHFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C#CCOC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3,5-Di(trifluoromethyl)phenyl]prop-2-ynyl 2-chloroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [4-(trifluoromethyl)benzoyl]phosphonate](/img/structure/B3042873.png)
![2-Chloro-3-{[({[3-(trifluoromethyl)phenyl]methylene}amino)oxy]carbonyl}pyridine](/img/structure/B3042875.png)
![2-Chloro-4-[({[(2-fluorophenyl)methylene]amino}oxy)carbonyl]pyridine](/img/structure/B3042877.png)

![8-chloro-4H-thieno[3,2-c]chromene-2-carbaldehyde](/img/structure/B3042879.png)
![3-[2,6-Dichloro-4-(trifluoromethyl)benzyl]-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1,3-thiazolan-4-one](/img/structure/B3042881.png)
![2-chloro-3-[2-chloro-4-(trifluoromethyl)phenyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B3042883.png)
![3-[(4-Chloro-6-methylpyrimidin-2-yl)amino]-2-([5-(4-chlorophenyl)-2-methyl-3-furyl]carbonyl)acrylonitrile](/img/structure/B3042884.png)
![Methyl 8-{3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}octanoate](/img/structure/B3042890.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-5-(2-chloro-1,1-dimethylethyl)-1,2,4-oxadiazole](/img/structure/B3042891.png)
![2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine](/img/structure/B3042892.png)


![2-Bromo-1-[6-methyl-2-(trifluoromethyl)[1,2,4]triazolo[5,1-b][1,3]thiazol-5-yl]ethan-1-one](/img/structure/B3042896.png)